5,6,7,8-Tetrahydroquinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

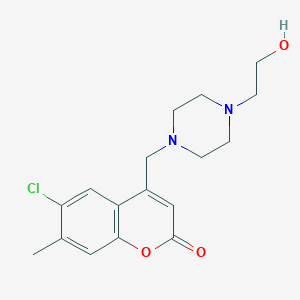

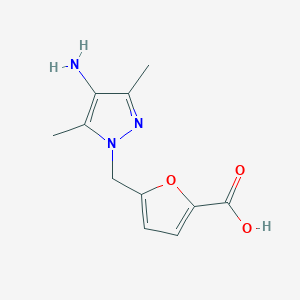

The InChI code for 5,6,7,8-Tetrahydroquinolin-4-ol is 1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) and the InChI key is ZGJDQLDCBPXGGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 149.19 .Wissenschaftliche Forschungsanwendungen

Subheading Enantioselective Synthesis Methods

Enantiomerically pure forms of 5,6,7,8-tetrahydroquinolin-8-ol and its derivatives have been synthesized, demonstrating the potential of these compounds in stereochemical applications. One method involved the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol, yielding excellent chemical yields and allowing for enantiomerically pure substituted products (Uenishi & Hamada, 2002).

Tetrahydroquinolines in Medicinal Chemistry

Subheading Importance in Drug Development

5,6,7,8-Tetrahydroquinolines, particularly those with trifluoromethyl groups, are valuable in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF(3) group. These compounds have been synthesized through a concise one-pot process, contributing to the development of novel medicinal compounds (Johnson et al., 2013).

Green Chemistry Applications

Subheading Eco-Friendly Synthesis Techniques

Research has focused on an eco-friendly approach for constructing multi-functionalized benzenes, including 5,6,7,8-tetrahydroquinolines, through a mortar and pestle grinding technique. This approach aligns with green chemistry principles and supports the synthesis of bioactive molecules (Damera & Pagadala, 2023).

Tetrahydroquinoline Derivatives as NF-κB Inhibitors

Subheading Potential in Cancer Treatment

Novel derivatives of 1,2,3,4-tetrahydroquinolines have been identified as potent inhibitors of NF-κB transcriptional activity and exhibit cytotoxicity against various human cancer cell lines. This discovery underscores the potential of these compounds in cancer therapy (Jo et al., 2016).

Anti-Cancer Properties of Tetrahydroquinolines

Subheading Novel Chemotherapeutic Agents

Chiral tetrahydroquinolines, synthesized via Ir-catalyzed asymmetric hydrogenation, demonstrated potential anti-cancer activity in both in vitro and in vivo studies, suggesting their viability as novel cancer chemotherapeutic agents (Lam et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Wirkmechanismus

Target of Action

It has been found to exhibit significant anticancer activity , suggesting that it may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been suggested that it may work by evoking cellular stress through reactive oxygen species (ROS) . This could lead to changes in cell signaling and gene expression, ultimately affecting cell growth and survival.

Biochemical Pathways

The compound has been found to induce massive oxidative stress, disrupting the balance of cell survival and leading to autophagy via the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its disruption can lead to cell death.

Result of Action

5,6,7,8-Tetrahydroquinolin-4-ol has been found to exhibit in vitro antiproliferative activity at micromolar concentrations . It also suppressed colony formation and the migration of HCT-116 cells, a colorectal cancer cell line . Furthermore, it deregulated the expression of several proteins involved in cell proliferation and metastasis .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJDQLDCBPXGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58596-31-9 |

Source

|

| Record name | 1,4,5,6,7,8-hexahydroquinolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)